molecular formula C8H12N2O2 B1177079 thymosin beta(12) CAS No. 140208-13-5

thymosin beta(12)

Cat. No.: B1177079
CAS No.: 140208-13-5
Attention: For research use only. Not for human or veterinary use.
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Description

Thymosin Beta(12) is a member of the beta-thymosin family of highly conserved, multifunctional peptides. This polypeptide is composed of 43 amino acids with a molecular weight of approximately 4822 Daltons and features an acetylated amino-terminal end . Beta-thymosins are generally characterized by their acidic nature and lack of stable tertiary structure under native conditions, classifying them as intrinsically unstructured proteins that acquire function upon binding partner molecules . While the specific biological functions of Thymosin Beta(12) are less characterized than those of its well-studied homolog Thymosin Beta(4), research indicates it shares significant structural homology with other family members . Studies in marine invertebrates, such as Urechis unicinctus , suggest that Thymosin Beta(12) may play a role in innate antibacterial immunity , with recombinant protein showing activity against both gram-negative and gram-positive bacteria . Its expression is upregulated in response to lipopolysaccharide (LPS) challenge, indicating involvement in immune defense pathways . As a beta-thymosin, it is postulated to function as an actin-sequestering protein, helping to maintain the dynamic pool of monomeric G-actin necessary for cytoskeletal remodeling, cell motility, and proliferation . This core mechanism is fundamental to numerous cellular processes, including tissue repair and immune cell function. The primary structure of Thymosin Beta(12) was first isolated from perch liver, and it exhibits approximately 79% sequence homology with thymosin beta 4 . This product is provided for research purposes only and is intended for use in in vitro studies. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

140208-13-5

Molecular Formula

C8H12N2O2

Synonyms

thymosin beta(12)

Origin of Product

United States

Chemical Reactions Analysis

Actin-Binding Reactions

Thymosin beta(12) regulates actin dynamics by forming a 1:1 complex with monomeric G-actin, inhibiting both polymerization and nucleotide exchange .

Reaction Mechanism:

F actinG actin+Thymosin beta 12 G actin Thymosin beta 12 \text{F actin}\leftrightarrow \text{G actin}+\text{Thymosin beta 12 }\leftrightarrow \text{G actin Thymosin beta 12 }

Key Features:

  • Nucleotide exchange inhibition : Binds ATP-G-actin, preventing ADP/ATP exchange (K<sub>d</sub> ~0.1–1 μM) .

  • Steric blocking : Cross-linking studies show interactions with actin’s barbed (subdomains 1/3) and pointed ends (subdomain 2) .

    • Lys-3 of thymosin beta(12) links to Glu-167 of actin.

    • Lys-18 interacts with N-terminal acidic residues (Asp-1/Glu-4) of actin .

Antibacterial Activity:

Thymosin beta(12) exhibits broad-spectrum antimicrobial effects, inhibiting E. coli (MIC: 25 μg/mL) and S. aureus (MIC: 50 μg/mL) through membrane disruption or protein binding .

Redox Reactions:

Oxidation of methionine residues generates sulfoxide derivatives (e.g., thymosin beta(12) sulfoxide), detected in biological fluids like bronchoalveolar lavage fluid (BALF) .

Comparative Analysis with Other β-Thymosins

PropertyThymosin beta(12)Thymosin beta(4)Thymosin beta(10)
Homology 79% with beta(4) Reference84% with beta(11)
Actin Binding Inhibits polymerization Strong sequestering Weak binding
Expression Liver, immune tissues Ubiquitous Cancer cells
Function Antimicrobial Wound healing Angiogenesis

Analytical Techniques for Reaction Monitoring

  • CD Spectroscopy : Quantifies α-helix content (6 residues in free state; 12 upon actin binding) .

  • Cross-linking Studies : Carbodiimide/transglutaminase methods map actin-binding regions .

  • HPLC-MS : Tracks synthesis purity and post-translational modifications .

Thymosin beta(12)’s chemical reactions underscore its role in actin regulation, antimicrobial defense, and structural adaptability. Further studies on its redox behavior and synthetic optimization could enhance therapeutic applications in immune modulation and tissue repair.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thymosin Beta 4 (Tβ4)

  • Structure: 43 amino acids (MW 4963 Da), acetylated N-terminus, 79% homology to Tβ12 .
  • Function: The most well-characterized β-thymosin, Tβ4 sequesters G-actin, regulates cytoskeletal dynamics, and promotes wound healing, angiogenesis, and anti-inflammatory responses . It is highly expressed in platelets and implicated in cancer metastasis (e.g., colorectal and hepatocellular carcinoma) .
  • Tβ4’s actin-binding domain is mapped to residues 1–22, with critical hydrophobic and charged residues (e.g., Met6, Phe12, Lys18) .

Thymosin Beta 9 Met (Tβ9 Met)

  • Structure: 43 amino acids, differs from calf-derived Tβ9 by a Leu-to-Met substitution at position 6 .
  • Function : Found in pork spleen (117 µg/g tissue), it replaces thymosin beta 10 (Tβ10) in certain mammals. Its role is unclear but may parallel Tβ4 in actin regulation .
  • Key Differences: Tissue-specific expression contrasts with Tβ12’s prevalence in fish. Limited functional studies compared to Tβ4 or Tβ10 .

Thymosin Beta 10 (Tβ10)

  • Structure: 43 amino acids, 84% homology to Tβ4 but distinct expression patterns .
  • Function: Regulates apoptosis, cell migration, and tumor progression. High Tβ10 expression correlates with poor prognosis in hepatocellular carcinoma . It is abundant in fetal brain, suggesting neurodevelopmental roles .
  • Key Differences : Unlike Tβ12, Tβ10 is overexpressed in cancers (e.g., glioblastoma) and linked to epithelial-mesenchymal transition . Tβ12’s evolutionary conservation in fish implies divergent physiological roles .

Thymosin Beta 11 (Tβ11)

  • Structure : Fish-specific variant with 84% homology to Tβ12 .
  • Function : Replaces Tβ4 in bony fish (e.g., rainbow trout). Role in immune or developmental processes is hypothesized but unconfirmed .
  • Key Differences : Tβ11 and Tβ12 coexist in fish, suggesting subfunctionalization. Tβ12’s isolation from perch liver highlights species-specific diversification .

Thymosin Beta 15 Isoforms (Tβ15A/B)

  • Structure : Two isoforms (Tβ15A and Tβ15B) with 87% mRNA homology and identical 5-kDa proteins .
  • Function: Promote tumor cell migration and metastasis. Tβ15A dominates in prostate cancer, while Tβ15B is elevated in colon cancer .
  • Key Differences : Tβ15 isoforms exhibit tissue-specific regulation absent in Tβ12. Their roles in neuronal and tumor motility diverge from Tβ12’s proposed functions .

Comparative Data Table

Compound Molecular Weight (Da) Amino Acids Homology to Tβ12 Tissue Source Key Functions
Thymosin β12 4822 43 - Perch liver Actin regulation (hypothesized)
Thymosin β4 4963 43 79% Ubiquitous (e.g., spleen, platelets) Actin sequestration, wound healing, anti-inflammation
Thymosin β9 Met ~5000 43 Not reported Pork spleen Replaces Tβ10 in mammals
Thymosin β10 ~5000 43 Not reported Fetal brain, cancers Apoptosis, metastasis
Thymosin β11 ~4800 43 84% Bony fish (e.g., trout) Actin regulation (hypothesized)
Thymosin β15A/B ~5000 43 Not reported Prostate/colon cancers Tumor cell migration, TGFβ1-regulated

Research Findings and Implications

  • Tβ12 vs. Tβ4 : Despite high homology, Tβ4’s clinical relevance in sepsis and cancer far exceeds Tβ12’s . Tβ4’s actin-binding mechanism is well-defined, whereas Tβ12’s remains speculative .
  • Evolutionary Context : Tβ12 and Tβ11 represent fish-specific β-thymosins, suggesting adaptive divergence in actin-related functions .
  • Clinical Potential: Tβ10 and Tβ15 isoforms are promising cancer biomarkers, while Tβ12’s utility is unexplored .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most widely used method for producing β-thymosins due to their small size (typically 40–44 amino acids). For Tβ12, this process involves sequential coupling of protected amino acids to a resin, followed by cleavage and deprotection. Key considerations include:

  • Resin Selection : Wang or Rink amide resins are preferred for C-terminal amidation, a common feature of β-thymosins.

  • Coupling Agents : Benzotriazole-based reagents (e.g., HBTU, HATU) ensure high coupling efficiency for sterically hindered residues.

  • Acetylation : N-terminal acetylation, critical for bioactivity, is achieved using acetic anhydride or acetyl imidazole prior to cleavage.

A hypothetical synthesis of Tβ12 would follow these steps, though no specific studies on Tβ12 SPPS exist in the provided literature.

Recombinant Production in Microbial Systems

Prokaryotic Expression in Escherichia coli

Recombinant expression in E. coli offers scalability but faces challenges in post-translational modifications. For Tβ12, which lacks disulfide bonds, cytoplasmic expression may suffice. Strategies include:

  • Vector Design : High-copy plasmids (e.g., pET-28a) with strong promoters (T7) enhance yield.

  • Fusion Tags : Thioredoxin or GST tags improve solubility, as demonstrated for thymosin α1.

  • Acetylation Mimicry : Co-expression with N-acetyltransferases or using engineered strains (e.g., E. coli BL21-AI) may enable N-terminal acetylation.

Eukaryotic Expression in Yeast

Yeast systems (e.g., Pichia pastoris) provide eukaryotic post-translational machinery. For example, thymosin α1 expressed in yeast showed bioactivity in murine models. Tβ12 could similarly benefit from yeast’s secretory pathways, though no direct evidence exists.

Purification and Characterization

Chromatographic Techniques

  • Nickel Affinity Chromatography : For His-tagged recombinant Tβ12, though tag removal requires additional steps.

  • Reverse-Phase HPLC : Essential for separating Tβ12 from isoforms, using C18 columns and acetonitrile/trifluoroacetic acid gradients.

Analytical Methods

  • Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight and acetylation.

  • Circular Dichroism : Assesses secondary structure, critical for actin-binding function .

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